

IUPAC name and synonyms for 2-Ethylbenzaldehyde

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Compound of Interest

Compound Name: 2-Ethylbenzaldehyde

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An In-depth Technical Guide to **2-Ethylbenzaldehyde** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **2-ethylbenzaldehyde**, a versatile aromatic aldehyde with applications in organic synthesis and as a precursor for pharmacologically active molecules. It covers its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in drug discovery and development.

Chemical Identity and Synonyms

The IUPAC name for the compound is **2-ethylbenzaldehyde**. It is also commonly known by several synonyms.

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 2-ethylbenzaldehyde |
| Synonyms | o-Ethylbenzaldehyde, Benzaldehyde, 2-ethyl- |
| CAS Number | 22927-13-5[1] |
| Molecular Formula | C ₉ H ₁₀ O[2] |
| Molecular Weight | 134.18 g/mol [1] |
| InChI Key | NTWBHJYRDKBGBR-UHFFFAOYSA-N[1] |
| SMILES | CCc1ccccc1C=O[1] |

Physicochemical and Spectroscopic Data

2-Ethylbenzaldehyde is a colorless to pale yellow liquid at room temperature with a characteristic sweet, floral odor.[2] It is sparingly soluble in water but shows good solubility in organic solvents.[2]

Table of Physicochemical Properties:

| Property | Value | Reference |
|---------------------------------------|---------------------------------|-----------|
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 212 °C | [1] |
| Density | 1.02 g/mL at 25 °C | [1] |
| Refractive Index (n _{20/D}) | 1.538 | [1] |

Spectroscopic Data Summary:

| Spectrum Type | Key Features |
|---------------------------------|---|
| IR Spectrum | Conforms to the structure, showing characteristic aldehyde C-H and C=O stretches. [3] |
| Mass Spectrum (EI) | Molecular ion peak (M+) at m/z 134, with other major fragments observable.[4][5] |
| ¹ H NMR (Predicted) | Signals corresponding to the aldehyde proton, aromatic protons, and the ethyl group protons are expected. |
| ¹³ C NMR (Predicted) | Resonances for the carbonyl carbon, aromatic carbons, and the ethyl group carbons are anticipated. |

Synthesis of 2-Ethylbenzaldehyde: Experimental Protocols

Several synthetic routes are available for the preparation of **2-ethylbenzaldehyde**. The following are detailed methodologies for common laboratory-scale syntheses, adapted from established procedures for similar aromatic aldehydes.

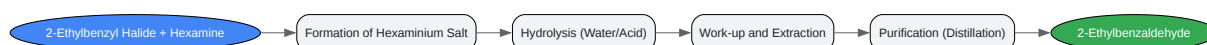
Sommelet Reaction

The Sommelet reaction provides a method for converting a benzyl halide to the corresponding aldehyde using hexamine (hexamethylenetetramine).[5][6]

Experimental Protocol:

- **Formation of the Hexaminium Salt:** In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-ethylbenzyl chloride (1 equivalent) and hexamine (1.1 to 1.5 equivalents).[6] The reaction can be carried out in a suitable solvent like chloroform or aqueous ethanol. Stir the mixture, with gentle heating if necessary, until the quaternary ammonium salt precipitates. Isolate the salt by filtration.

- Hydrolysis: Suspend the isolated hexaminium salt in water or an aqueous solvent mixture (e.g., 50% acetic acid).
- Reaction: Reflux the suspension for several hours. The hydrolysis of the salt yields **2-ethylbenzaldehyde**.
- Work-up and Isolation: After cooling the reaction mixture, the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO_4).
- Purification: The solvent is removed by rotary evaporation, and the crude **2-ethylbenzaldehyde** is purified by vacuum distillation.[6]



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A simplified workflow for the synthesis of **2-ethylbenzaldehyde** via the Sommelet reaction.

Grignard Reaction

The Grignard reaction offers an alternative route starting from an ortho-substituted halobenzene.[7]

Experimental Protocol:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents). Add anhydrous diethyl ether or THF. Slowly add a solution of 2-ethylbromobenzene (1 equivalent) in the anhydrous solvent to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure the complete formation of the Grignard reagent.
- Formylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a formylating agent, such as N,N-dimethylformamide (DMF) (1.2 equivalents), to the cooled

solution.

- **Work-up and Isolation:** After the reaction is complete, quench the reaction by slowly adding it to a beaker of crushed ice and a saturated aqueous solution of ammonium chloride.^[7] Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
- **Purification:** Remove the solvent by rotary evaporation and purify the crude **2-ethylbenzaldehyde** by vacuum distillation.^[7]



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A generalized workflow for the Grignard synthesis of **2-ethylbenzaldehyde**.

Applications in Drug Development

2-Ethylbenzaldehyde serves as a valuable building block for the synthesis of various heterocyclic compounds and derivatives with potential therapeutic applications. The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures for pharmaceutical use.

Antimicrobial Activity

Benzaldehyde and its derivatives have demonstrated broad-spectrum antimicrobial activity.^[3] They are precursors to Schiff bases and thiosemicarbazones, classes of compounds known for their antibacterial and antifungal properties.^{[8][9][10]}

Table of Minimum Inhibitory Concentration (MIC) for Benzaldehyde Derivatives:

| Compound Class | Organism | MIC Range | Reference |
|------------------------------------|------------------|-----------|-----------|
| Benzaldehyde | Various Bacteria | 6 - 10 mM | [3] |
| Benzaldehyde | Various Fungi | 8 - 10 mM | [3] |
| Benzaldehyde Thiosemicarbazones | Bacillus cereus | 10 mg/L | [10] |

Anticancer Activity

Derivatives of benzaldehyde, such as hydrazones and oxadiazoles, have been investigated for their cytotoxic effects against various cancer cell lines.[11] Benzaldehyde itself has been shown to suppress multiple signaling pathways that are often dysregulated in cancer.[12]

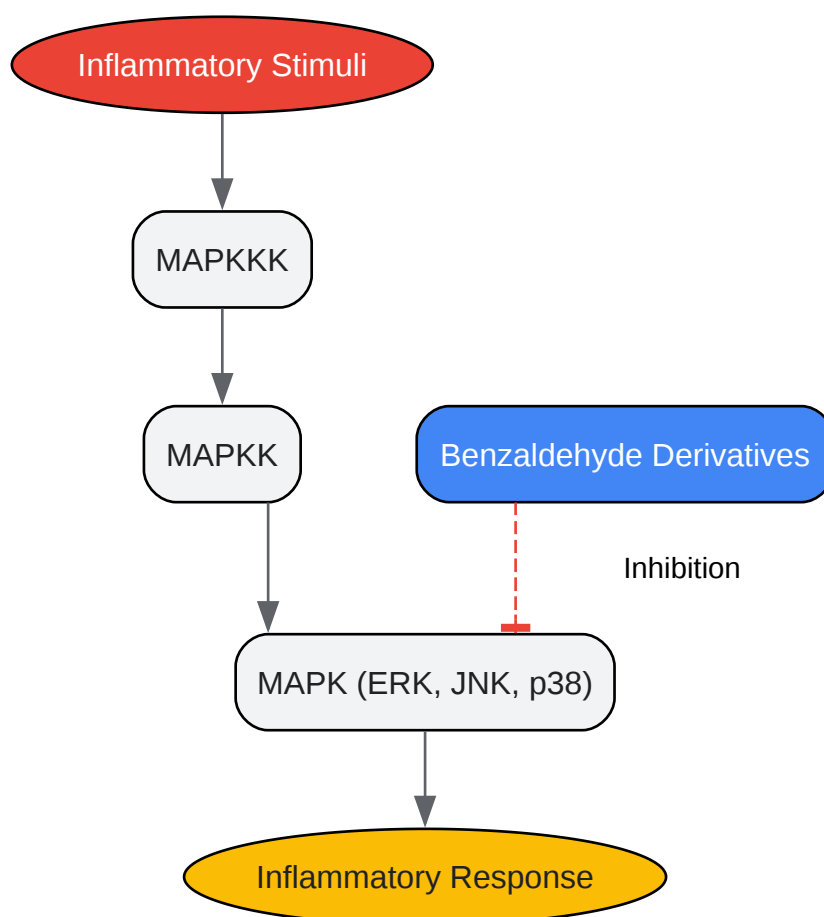
Table of IC₅₀ Values for Benzaldehyde Derivatives against Cancer Cell Lines:

| Derivative Class | Cell Line | IC ₅₀ (μM) | Reference |
|---------------------------------|----------------------------|-----------------------|-----------|
| Benzyloxybenzaldehyde (ABMM-15) | ALDH1A3 expressing | 0.23 | [13] |
| Benzyloxybenzaldehyde (ABMM-16) | ALDH1A3 expressing | 1.29 | [13] |
| Hydrazone derivative (1e) | A-549 (Lung Cancer) | 13.39 | [11] |
| Hydrazone derivative (1d) | PC-3 (Prostate Cancer) | 9.38 | [11] |
| Oxadiazole derivative (2l) | MDA-MB-231 (Breast Cancer) | 22.73 | [11] |
| Thiosemicarbazone Pt Complex | Various | 0.07 - 0.12 | [8] |

Anti-inflammatory Activity and Modulation of Signaling Pathways

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[14] Two such critical pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF- κ B) pathways.

MAPK Signaling Pathway: The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[15] Certain benzaldehyde derivatives have been found to inhibit the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38, thereby exerting anti-inflammatory effects.[14]

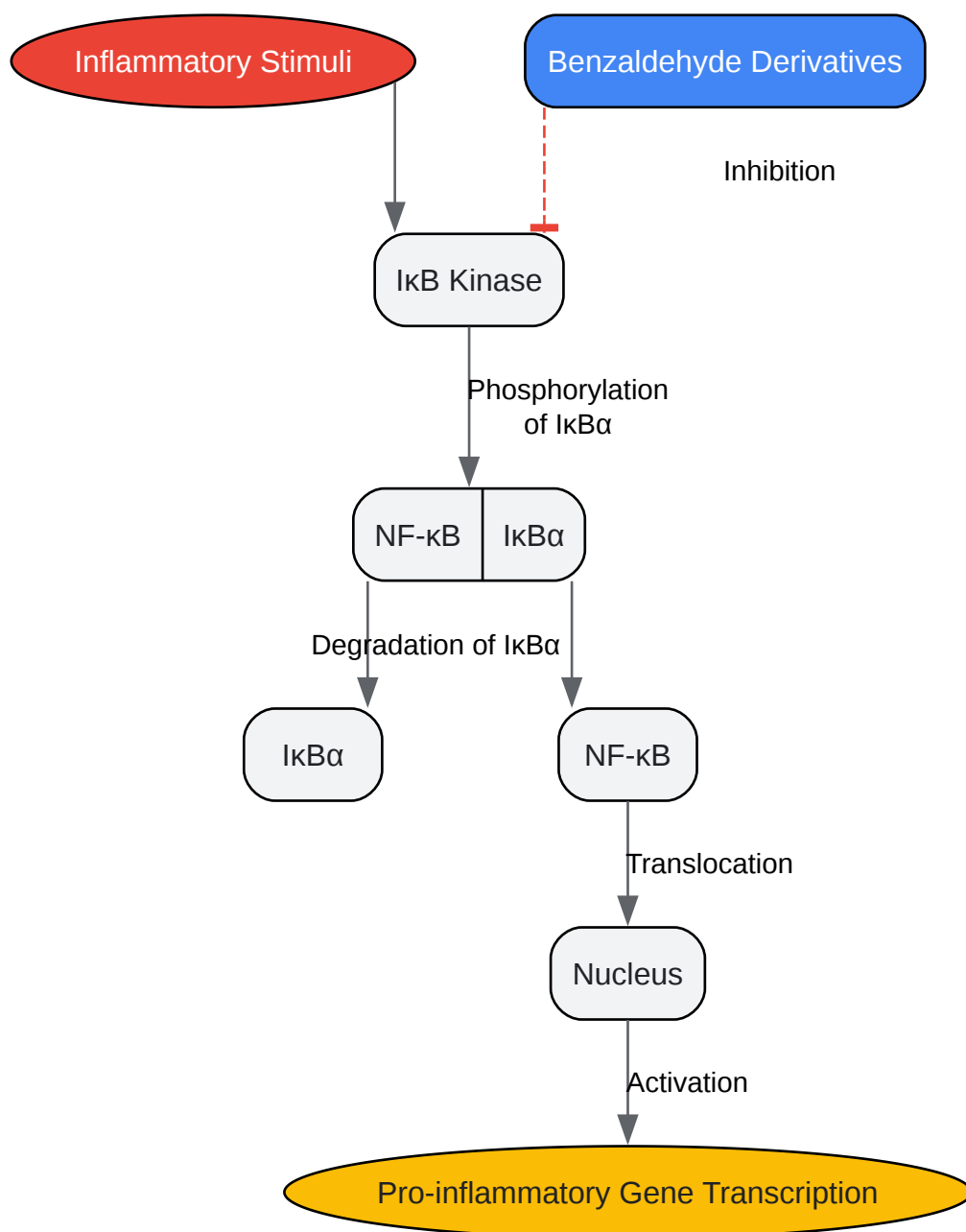


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Inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

NF- κ B Signaling Pathway: The NF- κ B pathway is a key regulator of the immune response and inflammation.[16] Lipid peroxidation-derived aldehydes have been shown to regulate NF- κ B signaling.[16] Benzaldehyde derivatives may also modulate this pathway, potentially by

inhibiting the degradation of I κ B α , which would prevent the nuclear translocation of NF- κ B and subsequent transcription of pro-inflammatory genes.



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Potential modulation of the NF- κ B signaling pathway by benzaldehyde derivatives.

Conclusion

2-Ethylbenzaldehyde is a readily accessible and highly versatile chemical intermediate. Its utility extends from a synthetic building block to a precursor for compounds with significant biological activities. For researchers in drug development, **2-ethylbenzaldehyde** and its derivatives represent a promising scaffold for the design and synthesis of novel therapeutic agents targeting a range of diseases, including bacterial infections and cancer. Further exploration of the structure-activity relationships of **2-ethylbenzaldehyde** derivatives is warranted to fully elucidate their therapeutic potential.

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